molecular formula C9H20ClN B1428498 3,3,5,5-Tetramethylpiperidine hydrochloride CAS No. 792915-19-6

3,3,5,5-Tetramethylpiperidine hydrochloride

Cat. No. B1428498
CAS RN: 792915-19-6
M. Wt: 177.71 g/mol
InChI Key: FNHKBJBPFJEWAR-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidine hydrochloride (TMPC-HCl) is an organic compound used in a variety of applications, including drug synthesis, lab experiments, and research applications. It is an alkyl-substituted piperidine, meaning it has a nitrogen atom surrounded by four methyl groups and a hydrogen atom. TMPC-HCl is a colorless, water-soluble solid and is used as a starting material in organic synthesis. It is also used as a reagent in a variety of reactions, such as the Hofmann rearrangement and the Ullmann reaction.

Scientific Research Applications

Spin-label Studies in Biological Membranes

The spin-label 2,2,6,6,-tetramethylpiperidine-l-oxyl (TEMPO), a derivative of tetramethylpiperidine, has been used in studies exploring the structure of biological membranes in nerve and muscle cells. This approach has provided insights into the low-viscosity, liquid-like hydrophobic regions of these membranes (Hubbell & Mcconnell, 1968).

Mass Spectrometry of Tetramethylpiperidine Derivatives

Research has been conducted on the stability and fragmentation patterns of tetramethylpiperidine and its derivatives, revealing important information on the molecular ion stability affected by the presence of methyl substituents and various groups, such as NH2 and β-aminoethyl (Rozynov et al., 1978).

Catalysis in Chemical Synthesis

2,2,6,6-Tetramethylpiperidine has been used as a catalyst in the ortho-selective chlorination of phenols, displaying higher selectivity and efficiency compared to primary and secondary amine catalysts (Saper & Snider, 2014).

Photolysis of Hindered N-Chloroamines

Research involving the photolysis of hindered N-Chloroamines like 1-chloro-2,2,6,6-tetramethylpiperidine in benzene solutions has contributed to the understanding of amino radicals and their reactions with oxygen, leading to the formation of stable nitroxide radicals (Toda et al., 1972).

Drug Delivery and Wound Healing Applications

The creation of pH/near-infrared-responsive hydrogels for on-demand drug delivery and wound healing uses cellulose nanofibrils produced by TEMPO-mediated oxidation. This innovative approach shows promise for new drug delivery vehicles and wound healing methods (Liu et al., 2018).

Spin Trap for Biological and Chemical Studies

The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperdine-1-oxyl radical, a derivative of tetramethylpiperidine, has been found useful as a convenient acylating spin trap in various biological and chemical studies (Zhukova et al., 1992).

properties

IUPAC Name

3,3,5,5-tetramethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-9(3,4)7-10-6-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKBJBPFJEWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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